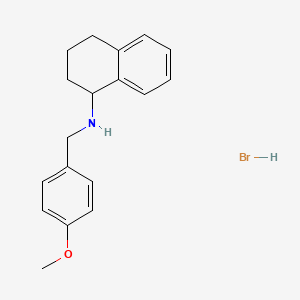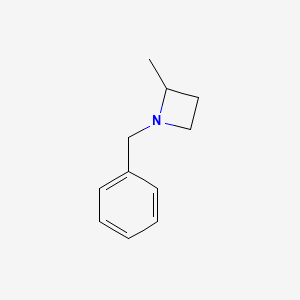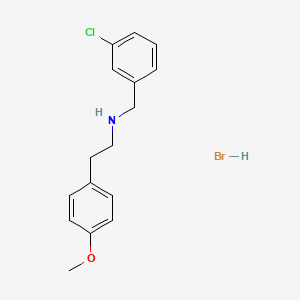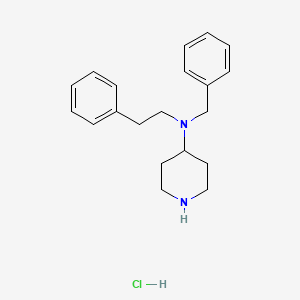
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide” is a synthetic research chemical that belongs to the class of substituted phenethylamines. It has a CAS Number of 1609403-48-6 . The compound is also known as TFB-2.
Molecular Structure Analysis
The molecular formula of this compound is C16H18ClNO2.BrH . The InChI code is 1S/C16H18ClNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 372.69 .科学的研究の応用
Photosensitive Protecting Groups
The application of photosensitive protecting groups, such as those similar in structure to (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide, has been a subject of interest in synthetic chemistry. These groups, including 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, have shown promise for future advancements in the field due to their ability to be removed under specific light conditions, thus providing a controlled reaction pathway for the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Environmental Persistence and Degradation
Studies on chlorophenols, which share a chlorinated aromatic moiety with this compound, have highlighted the environmental persistence and potential for degradation of these compounds. Chlorophenols are precursors to dioxins in thermal processes, emphasizing the need for understanding their behavior in environmental contexts. Such knowledge could inform the environmental management of compounds with similar chemical structures (Peng et al., 2016).
Organic Synthesis and Catalysts
The structural features of this compound, such as the amine group and aromatic moieties, are relevant in organic synthesis, particularly in reactions involving amine-functionalized catalysts. These catalysts are crucial for various synthetic routes, including C-H bond functionalization, and offer pathways for creating complex organic compounds with high selectivity. The incorporation of such functionalities can enhance reaction efficiencies and selectivity in synthetic chemistry applications (Che et al., 2011).
Reductive Amination and Amine Activation
The amine functionality present in this compound is directly relevant to processes such as reductive amination, which is a key reaction in synthesizing primary, secondary, and tertiary amines. Research on reductive amination processes, especially those employing hydrogen as the reducing agent, can provide insights into potential synthetic applications of similar compounds (Irrgang & Kempe, 2020). Furthermore, studies on the role of amine activators in the curing of acrylic resins indicate the importance of tertiary aromatic amines in polymer chemistry, suggesting potential applications in materials science and biomedical fields (Vázquez, Levenfeld, & Román, 1998).
Safety and Hazards
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUOUGIRCKHESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/structure/B6352054.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/structure/B6352085.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/structure/B6352090.png)


amine hydrobromide](/img/structure/B6352108.png)


![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)
